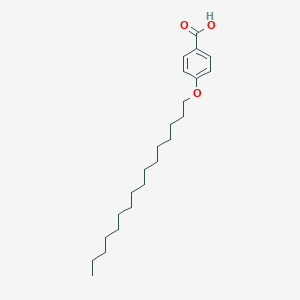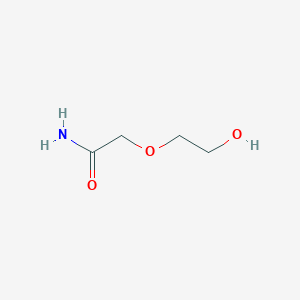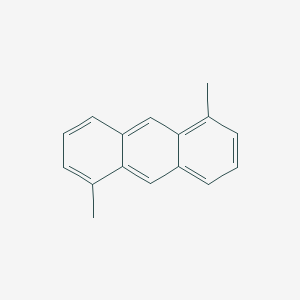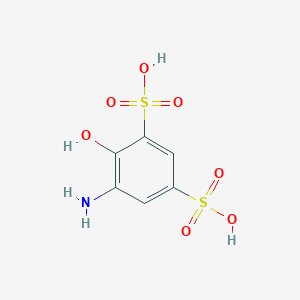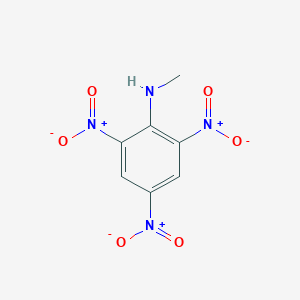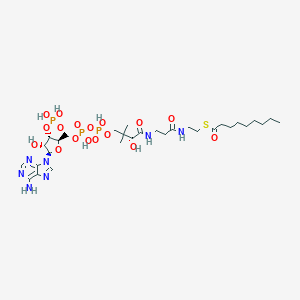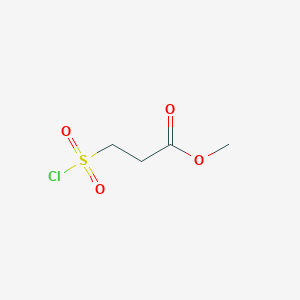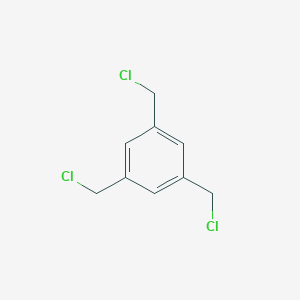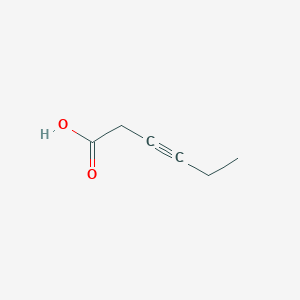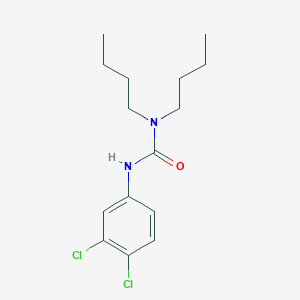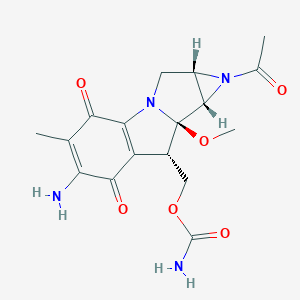
1a-Acetylmitomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a-Acetylmitomycin C is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been extensively studied due to its therapeutic potential and unique chemical structure.
Wirkmechanismus
The mechanism of action of 1a-Acetylmitomycin C involves the formation of DNA adducts, which prevent DNA replication and transcription. The compound also induces apoptosis, which is programmed cell death, in cancer cells. The exact mechanism of action is still under investigation, and further studies are needed to fully understand the molecular pathways involved.
Biochemische Und Physiologische Effekte
1a-Acetylmitomycin C has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the immune system. The compound has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1a-Acetylmitomycin C in lab experiments is its potency and specificity towards cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, the compound is also highly toxic and requires careful handling. It is also difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1a-Acetylmitomycin C. One area of focus is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the modification of the chemical structure to enhance its therapeutic properties. Researchers are also investigating the use of 1a-Acetylmitomycin C in combination with other drugs to improve its efficacy and reduce toxicity. Finally, there is a need for further studies to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1a-Acetylmitomycin C is a natural product with potent antitumor properties. The compound has been extensively studied for its therapeutic potential and unique chemical structure. The synthesis process has been optimized to improve the yield and purity of the final product. The mechanism of action involves the formation of DNA adducts and induction of apoptosis in cancer cells. The compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research directions include the development of new synthetic methods, modification of the chemical structure, and investigation of combination therapies.
Synthesemethoden
The synthesis of 1a-Acetylmitomycin C is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces lavendulae NRRL 2564. The isolated compound is then subjected to acetylation to obtain 1a-Acetylmitomycin C. The synthesis process has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1a-Acetylmitomycin C has been extensively studied for its antitumor properties. It has been found to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. The compound has also shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent. The unique chemical structure of 1a-Acetylmitomycin C has also attracted attention from researchers, who are interested in its biosynthesis and chemical modification.
Eigenschaften
CAS-Nummer |
1102-95-0 |
|---|---|
Produktname |
1a-Acetylmitomycin C |
Molekularformel |
C17H20N4O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1 |
InChI-Schlüssel |
RLPARBOQTNGFMR-XEACYCJLSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Synonyme |
1a-acetylmitomycin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



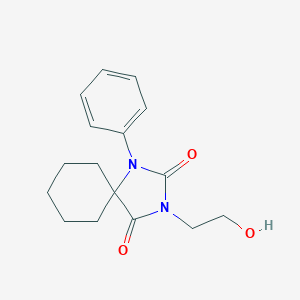
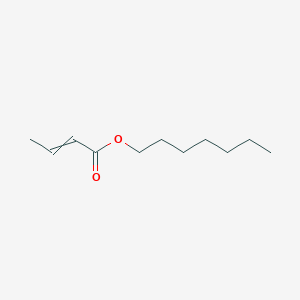
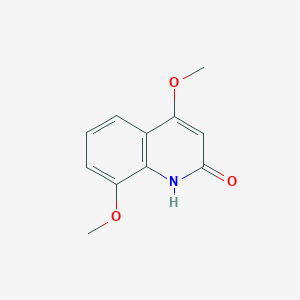
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
